EGFR-IN-52

EGFR inhibitor T790M/L858R mutant kinase assay

Studying EGFR T790M/L858R-driven resistance demands inhibitors validated against the double mutant-generic EGFR inhibitors fail due to profound potency shifts (e.g., gefitinib loses >3,000-fold activity). EGFR-IN-52 directly addresses this gap: • 442-fold improved potency vs TAK-285 against T790M/L858R double mutant • Reversible binding enables washout resistance reversibility studies • Validated in T790M-positive H1975 cells (IC₅₀ = 4.8 μM) • Co-crystal structure (PDB: 3W2R) supports structure-based drug design

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 454436-75-0
Cat. No. B2933629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-52
CAS454436-75-0
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N4O3S/c1-12-17(18(24)23(22(12)2)14-6-4-3-5-7-14)21-19(27)20-13-8-9-15-16(10-13)26-11-25-15/h3-10H,11H2,1-2H3,(H2,20,21,27)
InChIKeyZNMSKFVKBVCPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EGFR-IN-52: A Reversible EGFR T790M/L858R Inhibitor


EGFR-IN-52 (Compound 4) is a reversible pyrrolo[3,2-d]pyrimidine-based inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, originally developed through a structure-guided optimization campaign targeting the drug-resistant T790M/L858R double mutant [1]. The compound (CAS 454436-75-0; molecular formula C19H18N4O3S; MW 382.44) is characterized by a cyclohexyl-urea moiety that enables distinct water-mediated hydrogen bonding with the DFG motif in the mutant kinase domain [1]. Unlike covalent irreversible inhibitors such as neratinib, EGFR-IN-52 binds reversibly to the ATP-binding cleft and stabilizes an inactive kinase conformation [1][2].

EGFR-IN-52 vs. Generic EGFR Inhibitors


EGFR inhibitors exhibit profoundly divergent activity profiles across wild-type and mutant EGFR forms, making generic substitution scientifically unsound. For instance, the clinically approved inhibitor gefitinib shows potent inhibition of the L858R single mutant (IC50 ~0.003 μM) but is essentially inactive against the T790M/L858R double mutant (IC50 >9 μM), a common driver of acquired resistance in NSCLC [1]. Similarly, TAK-285, a close structural analog of EGFR-IN-52, loses over 2,000-fold potency against the T790M/L858R mutant relative to wild-type EGFR [2]. Therefore, selecting an EGFR inhibitor without quantitative verification of its activity against the specific mutant target of interest risks experimental failure or misinterpretation of biological outcomes.

EGFR-IN-52: Quantitative Potency Comparison


Superior Potency Against T790M/L858R vs. TAK-285

In a direct head-to-head biochemical kinase inhibition assay, EGFR-IN-52 (Compound 4) inhibited the T790M/L858R double mutant EGFR with an IC50 of 19 nM (95% CI: 12–32 nM), whereas the parent compound TAK-285 (Compound 1) exhibited an IC50 of 8,400 nM (95% CI: 6,700–11,000 nM) against the same mutant [1]. This represents a 442-fold improvement in potency.

EGFR inhibitor T790M/L858R mutant kinase assay drug resistance

Balanced Wild-Type and Mutant EGFR Inhibition vs. Neratinib

EGFR-IN-52 (Compound 4) inhibited wild-type EGFR with an IC50 of 6.9 nM (95% CI: 4.6–10 nM), compared to neratinib (Compound 3) which showed an IC50 of 2.5 nM (95% CI: 1.4–4.3 nM) [1]. However, against the T790M/L858R double mutant, neratinib's potency dropped 26-fold to 66 nM, whereas EGFR-IN-52's potency dropped only 2.8-fold to 19 nM [1]. Thus, EGFR-IN-52 maintains near-equivalent wild-type potency while significantly improving mutant coverage.

EGFR inhibitor wild-type EGFR selectivity neratinib

Superior Anti-Proliferative Effect in H1975 Cells vs. Gefitinib

In the NCI-H1975 non-small cell lung cancer cell line harboring the L858R/T790M double mutation, EGFR-IN-52 (Compound 4) demonstrated an anti-proliferative IC50 of 4.8 μM [1]. In a separate but comparable MTT assay, gefitinib showed an IC50 of 9.07 μM in the same H1975 cell line [2]. This indicates that EGFR-IN-52 is approximately 1.9-fold more potent than gefitinib in this clinically relevant resistance model.

NSCLC H1975 anti-proliferative gefitinib

Selectivity via Water-Mediated DFG Interaction

The co-crystal structure of EGFR-IN-52 bound to the T790M/L858R double mutant (PDB: 3W2R) reveals that the cyclohexyl-urea moiety forms a water-mediated hydrogen bond with the carbonyl oxygen of G857 in the DFG motif, a feature absent in TAK-285 and neratinib complexes [1][2]. This interaction is enabled by the conformational rearrangement induced by the T790M mutation and contributes to the compound's improved potency against the mutant kinase.

X-ray crystallography binding mode T790M mutant DFG motif

EGFR-IN-52: Research & Industrial Applications


Investigating T790M-Mediated Resistance in NSCLC

EGFR-IN-52's 442-fold improved potency against the T790M/L858R double mutant relative to TAK-285 [1] makes it an ideal tool compound for dissecting T790M-driven resistance mechanisms in NSCLC cell lines and xenograft models. Its reversible binding mode allows washout studies to assess resistance reversibility.

Structural Biology of EGFR Mutant Kinases

The available high-resolution co-crystal structure (PDB: 3W2R) [1] and its defined water-mediated interaction with the DFG motif provide a robust foundation for molecular dynamics simulations and structure-based drug design campaigns targeting drug-resistant EGFR mutants.

EGFR Inhibitor Benchmarking Reference

As a well-characterized reversible inhibitor with direct comparative data against TAK-285 and neratinib [1], EGFR-IN-52 serves as a valuable reference standard for screening new chemical entities in biochemical kinase assays, enabling consistent evaluation of mutant-specific potency.

Cell-Based Anti-Proliferative Screening in Mutant EGFR

With demonstrated cellular activity in the T790M-positive H1975 cell line (IC50 = 4.8 μM) that exceeds gefitinib's potency [1][2], EGFR-IN-52 is suitable for primary and secondary cell-based screening campaigns focused on identifying compounds active against EGFR-dependent proliferation in mutant contexts.

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